molecular formula C24H23ClN4 B12007998 1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B12007998
M. Wt: 402.9 g/mol
InChI Key: BDMIIWRCSLWDFJ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with appropriate aldehydes or ketones under reflux conditions in the presence of a base such as triethylamine. The reaction is often carried out in solvents like 1,4-dioxane or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Chlorophenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the presence of a chlorophenyl group and a pyrido[1,2-a]benzimidazole core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H23ClN4

Molecular Weight

402.9 g/mol

IUPAC Name

1-(4-chloroanilino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H23ClN4/c1-15(2)8-13-19-16(3)20(14-26)24-28-21-6-4-5-7-22(21)29(24)23(19)27-18-11-9-17(25)10-12-18/h4-7,9-12,15,27H,8,13H2,1-3H3

InChI Key

BDMIIWRCSLWDFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NC4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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